molecular formula C13H21NO B13312410 (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine

(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine

Cat. No.: B13312410
M. Wt: 207.31 g/mol
InChI Key: YPSGONBQEQOYIU-UHFFFAOYSA-N
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Description

(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine is a specialized amine compound intended for research applications in neuroscience and medicinal chemistry. While specific studies on this exact molecule are not available, its structure suggests potential value as a research chemical for investigating interactions with key neurotransmitter systems in the brain. Compounds with methoxy-alkyl amine substructures are of research interest for their potential activity as serotonergic agents. Studies on structurally similar substances highlight the importance of the serotonergic system, particularly 5-HT2 receptors, in mediating sensorimotor and behavioral effects . Furthermore, the structural motif of an amine substituted with a methylphenyl group is found in other compounds studied for their toxicological profiles, underscoring the relevance of this chemical class in forensic and clinical predictive toxicology . This makes this compound a candidate for in silico and in vitro studies aimed at predicting pharmacological endpoints and understanding mechanisms of action of new psychoactive substances (NPS). Researchers may employ this compound to explore its structure-activity relationships, particularly its potential affinity for NMDA receptors, given that related dissociative agents are known to function as NMDA receptor antagonists . Its well-defined molecular architecture allows for controlled functionalization, making it a valuable intermediate in the development of novel bioactive compounds for research purposes . This product is strictly for professional research in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-methoxy-N-[(2-methylphenyl)methyl]butan-2-amine

InChI

InChI=1S/C13H21NO/c1-4-13(10-15-3)14-9-12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3

InChI Key

YPSGONBQEQOYIU-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Alkylation of Amines with Alcohol Derivatives

This involves nucleophilic substitution reactions where a primary or secondary amine reacts with a suitable alcohol derivative, typically under dehydrating conditions or with activating agents.

Reductive Amination

A versatile method where a ketone or aldehyde reacts with an amine in the presence of a reducing agent, forming a secondary or tertiary amine.

Nucleophilic Substitution on Alkyl Halides

Preparation of the precursor alkyl halide followed by nucleophilic substitution with a methylated aromatic derivative.

Specific Synthetic Routes

Synthesis via Reductive Amination

Step 1:
Preparation of the aldehyde precursor, (2-methylphenyl)methanaldehyde (or benzaldehyde derivative with methyl substitution), via oxidation of the corresponding methylated aromatic compound.

Step 2:
Reaction of (2-methylphenyl)methanaldehyde with 1-methoxybutan-2-amine (or its precursor, such as 1-methoxybutan-2-ol) in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas over a suitable catalyst (e.g., palladium, platinum, or iridium complexes).

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Temperature: Ambient to 50°C
  • Catalyst: Pd/C or Ir-based catalysts for hydrogenation
  • Duration: 12-24 hours

This method ensures high selectivity for the tertiary amine formation while minimizing over-reduction or side reactions.

Alkylation of Secondary Amines

Step 1:
Synthesis of (1-methoxybutan-2-yl) halide (e.g., bromide or chloride) by reacting (1-methoxybutan-2-ol) with phosphorus tribromide or thionyl chloride.

Step 2:
Nucleophilic substitution of the (2-methylphenyl)methylamine with the alkyl halide under basic conditions (e.g., potassium carbonate in acetonitrile).

Reaction Conditions:

  • Solvent: Acetonitrile or dichloromethane
  • Temperature: Reflux
  • Duration: 8-16 hours

This approach directly installs the butan-2-yl chain onto the aromatic methylamine.

Nucleophilic Addition to Aromatic Methyl Derivatives

In some cases, the aromatic methyl group can be functionalized via electrophilic substitution followed by nucleophilic attack, but this is less direct and often less efficient for this specific compound.

Catalytic Hydrogenation and Enantioselective Synthesis

Recent advances in catalytic asymmetric hydrogenation, especially using iridium and ruthenium complexes with chiral ligands, have enabled enantioselective synthesis of similar amines. For example:

Table 1: Summary of Catalytic Conditions for Asymmetric Hydrogenation of Similar Amine Precursors

Catalyst System Ligand Substrate Type Enantioselectivity Reference
Iridium complex MaxPHOX Imines, enamides Up to 94% ee
Ruthenium complex SegPhos N-aryl cyclic imines Up to 97% ee
Palladium system Quinox-P N-sulfonyl imines Up to 99% ee

Notes on Reaction Optimization and Purification

  • Solvent Choice: Polar protic solvents like methanol or ethanol facilitate hydrogenation, while fluorinated solvents such as TFE or HFIP can enhance selectivity in certain cases.

  • Additives: Acidic or basic additives may be employed to stabilize intermediates or prevent catalyst deactivation.

  • Purification: Post-reaction purification typically involves column chromatography, recrystallization, or distillation, depending on the compound's volatility and stability.

Summary of Key Reaction Parameters

Method Reagents Catalysts Solvent Temperature Yield Enantioselectivity
Reductive amination Aldehyde + Amine + NaBH₃CN Pd/C, Ir complexes Methanol 25-50°C High Variable (up to 94% ee)
Alkylation Alkyl halide + Amine K₂CO₃ Acetonitrile Reflux Moderate to high Not applicable
Asymmetric hydrogenation Imine derivatives Ir/f-spiroPhos TFE/HFIP 25-50°C High Up to 97% ee

Chemical Reactions Analysis

Reductive Amination

This reaction is pivotal for synthesizing the compound and derivatives. A tandem synthesis protocol involves:

  • Reactants : Substituted aldehydes (e.g., 4-methoxybenzaldehyde) and primary amines (e.g., benzylamine)

  • Catalyst : Heterogeneous catalyst (e.g., Cat. 1 at 0.2 mol%)

  • Base : Caesium carbonate (20 mol%)

  • Solvent : Methanol

  • Conditions : 100°C for 16 hours under argon .

The process proceeds via imine intermediate formation, followed by reduction to the secondary amine. Column chromatography (ethyl acetate/hexane) is used for purification, yielding >90% conversion in model systems .

Alkylation Reactions

The secondary amine undergoes alkylation with alkyl halides or epoxides:

  • Example : Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃)

  • Solvent : Acetonitrile or DMF

  • Conditions : 60–80°C for 6–12 hours.

Alkylation modifies the nitrogen’s electronic environment, enhancing lipophilicity for pharmacological applications.

Acylation Reactions

Acylation with acyl chlorides or anhydrides introduces amide functionalities:

  • Example : Reaction with acetyl chloride in dichloromethane

  • Base : Triethylamine (to scavenge HCl)

  • Conditions : Room temperature for 2–4 hours.

This reaction is critical for prodrug development or modulating bioavailability.

Oxidation Reactions

The benzylic position adjacent to nitrogen is susceptible to oxidation:

  • Oxidizing Agents : m-CPBA or H₂O₂

  • Products : N-Oxides or hydroxylated derivatives

  • Conditions : 0–25°C in chloroform or DCM.

Oxidation studies reveal potential metabolic pathways and stability under physiological conditions.

Nucleophilic Substitution

The methoxy group can participate in nucleophilic displacement:

  • Example : Demethylation with BBr₃ to yield phenolic derivatives

  • Solvent : Dichloromethane

  • Conditions : −78°C to room temperature.

Kinetic and Mechanistic Studies

Reaction rates are influenced by:

FactorImpact
TemperatureHigher temperatures accelerate alkylation and acylation
Solvent PolarityPolar aprotic solvents enhance nucleophilicity
Substituent EffectsElectron-donating groups on the aryl ring reduce oxidation rates .

Scientific Research Applications

(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The methoxy group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

(a) Bromophenyl Derivatives

  • (2-Bromophenyl)methylamine (CAS: 1019477-26-9): This compound has a bromine atom on the benzyl group and a branched 2-methylbutan-2-yl chain. Its molecular weight is 256.19 g/mol (C₁₂H₁₈BrN), and it exists as a liquid at room temperature .
  • (2-Bromophenyl)methylamine (CAS: Not provided): Similar to the above but with a 3-methylbutan-2-yl chain. Molecular weight: 256.18 g/mol (C₁₂H₁₈BrN) .

Comparison : The position of branching in the alkyl chain (2-methyl vs. 3-methyl) may influence solubility and steric hindrance during reactions. Bromine’s electron-withdrawing effect could reduce basicity compared to the methyl-substituted target compound.

(b) Fluorophenyl Derivatives

  • [(2-Fluorophenyl)methyl][1-(2-methylphenyl)ethyl]amine (C₁₆H₁₈FN): Features a fluorine atom and a 2-methylphenyl group. Fluorine’s electronegativity may enhance polarity and alter binding affinities in biological systems .

Heterocyclic vs. Aromatic Systems

  • (1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine (CAS: 1343076-84-5): Replaces the benzene ring with a thiophene, introducing sulfur into the structure. Molecular formula: C₁₁H₁₉NOS. The thiophene’s electron-rich nature could increase nucleophilicity compared to the benzene analog .
  • Molecular weight: 212.29 g/mol .

Comparison : Heterocycles like thiophene or triazole may improve metabolic stability or alter pharmacokinetic profiles compared to purely aromatic systems.

Alkyl Chain Modifications

  • (1-Fluorocyclopentyl)methylamine (CAS: 2098013-53-5): Features a fluorinated cyclopentyl group and a methoxyethyl chain (C₉H₁₈FNO).
  • (1-Furan-2-yl-ethyl)-(1-phenyl-but-3-enyl)-amine (CAS: 436088-63-0): Contains a furan ring and an unsaturated butenyl chain (C₁₆H₁₉NO). The double bond in the butenyl group may confer reactivity toward electrophilic additions .

Data Table: Key Properties of Analogous Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical State/Properties Reference
(1-Methoxybutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine C₁₁H₁₉NOS 213.34 Thiophene ring, methoxybutan-2-yl Not reported
(2-Bromophenyl)methylamine C₁₂H₁₈BrN 256.19 Bromophenyl, branched alkyl chain Liquid at RT
{[1-(1-Methoxybutan-2-yl)-5-methyltriazol-4-yl]methyl}(methyl)amine C₁₀H₂₀N₄O 212.29 Triazole ring, methoxybutan-2-yl Not reported
(1-Fluorocyclopentyl)methylamine C₉H₁₈FNO 175.24 Fluorinated cyclopentyl, methoxyethyl Not reported

Research Findings and Implications

Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) reduce amine basicity, while electron-donating groups (e.g., methyl in the target compound) may enhance it.

Heterocyclic Advantages : Thiophene or triazole moieties () improve solubility and offer sites for secondary interactions in drug design.

Biological Activity

The compound (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine is a substituted amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an overview of its biological activity, including pharmacological effects, toxicological data, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C14H21NO
  • Molecular Weight: 219.33 g/mol
  • CAS Number: 184824-41-7

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

  • Neurotransmitter Modulation : Substituted amines are known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have suggested that such compounds may exhibit antidepressant-like effects through their action on these neurotransmitter systems .
  • Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that certain analogs can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent:

  • Acute Toxicity : Data from similar compounds indicate that exposure can lead to respiratory irritation and potential neurotoxic effects at high concentrations. For instance, methylamine derivatives have been associated with respiratory distress and neurological symptoms in acute exposure scenarios .
  • Chronic Effects : Long-term exposure to related amines has been linked to chronic respiratory issues and possible liver damage. Continuous monitoring of exposure levels is recommended to mitigate risks associated with prolonged use .

Case Studies

  • Case Study on Antidepressant Effects : A study involving a series of substituted amines found that specific structural modifications could enhance serotonin receptor affinity, leading to improved antidepressant activity in animal models .
  • Cancer Cell Line Testing : Research conducted on various cell lines demonstrated that this compound and its analogs exhibited selective cytotoxicity against breast and prostate cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Data Table of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationAntidepressant-like effects
Anti-inflammatoryInhibition of cytokines
CytotoxicityInduction of apoptosis in cancer cells
Acute ToxicityRespiratory irritation
Chronic ToxicityPotential liver damage

Q & A

Basic: What synthetic routes are established for synthesizing (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine, and what intermediates are critical?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous protocols involve reacting amines with substituted benzyl halides or carbonyl derivatives under controlled conditions. Key intermediates often include Schiff bases or secondary amines, as seen in similar syntheses of substituted benzimidazoles (e.g., 1-(1H-benzimidazol-2-yl)-methenamines) . Critical reagents include reducing agents (e.g., LiAlH4) and alkyl halides, with intermediates characterized by melting points and spectroscopic data (Table 1 in ).

Advanced: How can reaction conditions be optimized to enhance yield and enantiomeric purity?

Answer:
Optimization requires systematic variation of temperature, solvent polarity, and catalyst loading. For chiral centers (e.g., methoxybutane moiety), asymmetric catalysis or chiral auxiliaries may be employed, as demonstrated in the synthesis of (2S)-configured amines . Design of Experiments (DoE) methodologies can identify critical parameters, such as anhydrous conditions for LiAlH4 reductions (0–5°C) or polar aprotic solvents for nucleophilic substitutions . Purity (>95%) is achievable via column chromatography or recrystallization .

Basic: Which spectroscopic techniques are essential for structural characterization?

Answer:
Nuclear Magnetic Resonance (NMR) confirms connectivity and stereochemistry (e.g., methoxy and methylphenyl groups). Infrared (IR) spectroscopy identifies functional groups (amine N-H stretches at ~3300 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves absolute configuration for chiral variants . PubChem-derived computational data (e.g., InChIKey, SMILES) support spectral assignments .

Advanced: How can contradictions in pharmacological activity data across studies be resolved?

Answer:
Discrepancies often arise from variations in compound purity, assay protocols, or biological models. Standardize testing using >95% pure material (verified via HPLC) and validate assays with positive/negative controls. Cross-reference ecological risk assessment frameworks (e.g., INCHEMBIOL project) to evaluate bioaccumulation and toxicity under consistent conditions . Meta-analyses of dose-response curves and receptor binding studies further clarify mechanisms .

Basic: What are the primary applications of this compound in academic research?

Answer:
It serves as a precursor for synthesizing bioactive molecules (e.g., substituted amines, Schiff bases) . In medicinal chemistry, it may act as a scaffold for receptor-targeted drugs, leveraging its methylphenyl and methoxy groups for hydrophobic interactions . Industrial applications include catalysis and polymer synthesis, though these are less explored in academic settings .

Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?

Answer:
Follow the INCHEMBIOL framework:

  • Laboratory studies: Measure hydrolysis rates (pH 4–9), photolysis under UV light, and biodegradability via microbial assays .
  • Computational modeling: Predict bioaccumulation (logP) and ecotoxicity using QSAR models .
  • Field studies: Monitor degradation products in soil/water systems via LC-MS. Data gaps (e.g., soil mobility) require targeted experimentation .

Basic: How is the compound’s purity validated, and what impurities are typical?

Answer:
Purity is assessed via HPLC (≥95% threshold) . Common impurities include unreacted precursors (e.g., 2-methylbenzyl halides) or oxidation byproducts (e.g., ketones from methoxy group degradation) . Melting point deviations (>2°C) indicate contamination, necessitating recrystallization .

Advanced: What strategies mitigate toxicity risks during handling?

Answer:

  • Engineering controls: Use fume hoods and closed systems to limit inhalation .
  • PPE: Nitrile gloves, goggles, and lab coats prevent dermal contact .
  • Waste management: Neutralize amines with acetic acid before disposal in designated hazardous waste containers . Toxicity data (e.g., LD50) should guide institutional safety protocols .

Basic: How does structural modification (e.g., substituent variation) alter reactivity?

Answer:
Electron-donating groups (e.g., methyl on phenyl) enhance nucleophilicity at the amine, while methoxy groups increase solubility in polar solvents. Steric hindrance from branched alkyl chains (e.g., 2-methylbutyl) reduces reaction rates, as seen in comparative studies of similar amines .

Advanced: What computational tools predict synthetic pathways and properties?

Answer:

  • Retrosynthesis: Tools like Pistachio or Reaxys propose routes using reaction databases .
  • Property prediction: PubChem’s computed data (e.g., logP, pKa) guide solvent selection and reaction feasibility .
  • Docking studies: Molecular dynamics simulations assess binding affinities for pharmacological applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.